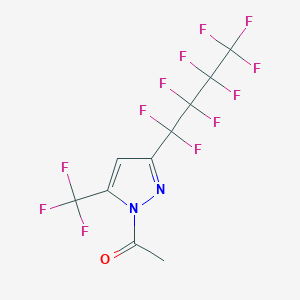

1-Acetyl-3-(nonafluorobutyl)-5-(trifluoromethyl)pyrazole

Vue d'ensemble

Description

The compound "1-Acetyl-3-(nonafluorobutyl)-5-(trifluoromethyl)pyrazole" is a derivative of the pyrazole class, which is known for its diverse range of biological activities and applications in medicinal and agricultural chemistry. Pyrazole derivatives, such as 1-acetylpyrazolines, have been extensively studied due to their potential fungicidal and insecticidal properties .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of acetyl groups with amino-pyrazole precursors. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was reacted with acetic anhydride to yield various acetylated products . Similarly, the synthesis of 3-amino-4-acetyl-5-methylpyrazole involved the formation of a ligand that was later used to create metal complexes . These processes often require careful control of reaction conditions, such as solvent polarity and temperature, to achieve the desired acetylation .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives are characterized using techniques like X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of 1-acetyl-3,5-di(4-methylphenyl)-1H-pyrazole was determined using this method . The ligand synthesized in was found to act as a monodentate ligand through the tertiary ring nitrogen atom, forming complexes with metals in a distorted tetrahedral coordination.

Chemical Reactions Analysis

Pyrazole derivatives can form complexes with various metals, as demonstrated by the synthesis of ZnL2(NO3)2, CuL2Cl2, and HgL2Cl2 complexes using the ligand 3-amino-4-acetyl-5-methylpyrazole . These complexes are stabilized by hydrogen bonding interactions, which are crucial for the integrity of the molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are often studied using spectroscopic methods and computational studies. For instance, IR, UV-vis, and NMR spectroscopy were used to characterize 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline, and the results were supported by density functional theory (DFT) calculations . Theoretical studies also provide insights into the vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals, which are essential for understanding the reactivity and stability of these compounds .

Applications De Recherche Scientifique

Anti-Inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including structures similar to 1-Acetyl-3-(nonafluorobutyl)-5-(trifluoromethyl)pyrazole, have been extensively studied for their medicinal properties. They are particularly recognized for their anti-inflammatory and antibacterial activities. The positioning of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. These substances have been a focal point in medicinal chemistry due to their potential in providing novel anti-inflammatory and antibacterial agents with effective action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Therapeutic Potential in Neurodegenerative Disorders

Pyrazoline derivatives, closely related to the chemical structure , have been acknowledged for their significant biological activities. These compounds are highly stable, encouraging medicinal chemists to manipulate the ring structure in various ways to create diverse pharmacological activities. Pyrazoline derivatives, including the pyrazole moiety, have been noted for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and psychiatric disorders. The neuroprotective properties of these compounds, including their inhibitory actions on acetylcholine esterase (AChE) and beta-amyloid (Aβ) plaques, make them promising in the management of neurodegenerative diseases (Ahsan et al., 2022).

Diverse Pharmacological Activities

Pyrazole analogs, including those similar to 1-Acetyl-3-(nonafluorobutyl)-5-(trifluoromethyl)pyrazole, have showcased a spectrum of pharmacological activities. These activities range from anti-inflammatory, analgesic, and antipyretic to antiviral, antibacterial, anticancer, and anticonvulsant. The diverse physiological and therapeutic potentials of these compounds have opened new avenues in drug discovery, prompting research on novel drug candidates bearing the pyrazole moiety with improved efficacy and lesser side effects (Ganguly & Jacob, 2017).

Anticancer Properties

Pyrazoline derivatives have been synthesized and studied for their significant biological effect, particularly their anticancer activity. The research into pyrazoline derivatives as potential anticancer agents is an intriguing area of pharmaceutical chemistry. These compounds, due to their unique structure and biological activities, hold promise as potential lead compounds in cancer therapy. The exploration of pyrazoline against cancer is a significant area of interest, with researchers continuously seeking to understand and develop this moiety further (Ray et al., 2022).

Propriétés

IUPAC Name |

1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-(trifluoromethyl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F12N2O/c1-3(25)24-5(7(13,14)15)2-4(23-24)6(11,12)8(16,17)9(18,19)10(20,21)22/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTGHRCAWGMFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=CC(=N1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dichloro-4-[2-(2,4-difluorophenyl)hydrazono]but-2-enoic acid](/img/structure/B3040617.png)

![4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3040622.png)

![(E,4E)-3-Chloro-4-[(3-chloro-4-fluorophenyl)hydrazinylidene]-2-(4-methoxyphenoxy)but-2-enoic acid](/img/structure/B3040623.png)

![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B3040624.png)